octahydro-1H-isoindole-4-carboxylic acid

Description

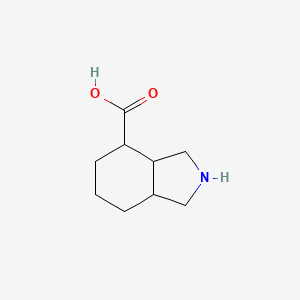

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2,3,3a,4,5,6,7,7a-octahydro-1H-isoindole-4-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15NO2/c11-9(12)7-3-1-2-6-4-10-5-8(6)7/h6-8,10H,1-5H2,(H,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZFWSYRJRFBXPZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2CNCC2C(C1)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901264943 | |

| Record name | 1H-Isoindole-4-carboxylic acid, octahydro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901264943 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1334148-69-4 | |

| Record name | 1H-Isoindole-4-carboxylic acid, octahydro- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1334148-69-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1H-Isoindole-4-carboxylic acid, octahydro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901264943 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Structural Elucidation and Stereochemical Characterization of Octahydro 1h Isoindole 4 Carboxylic Acid

Positional Isomerism of the Carboxylic Acid Moiety

The substitution of a carboxylic acid group onto the octahydro-1H-isoindole scaffold gives rise to several positional isomers, each with potentially distinct chemical and physical properties. The parent structure, octahydro-1H-isoindole, is a bicyclic amine consisting of a fused cyclopentane (B165970) and piperidine (B6355638) ring. The numbering of this ring system allows for the placement of the carboxylic acid moiety at various positions on either the five-membered or six-membered ring.

| Compound Name | Position of Carboxylic Acid |

| octahydro-1H-isoindole-1-carboxylic acid | 1 |

| octahydro-1H-isoindole-4-carboxylic acid | 4 |

| octahydro-1H-isoindole-5-carboxylic acid | 5 |

Stereochemical Complexity of the Octahydro-1H-isoindole Ring System

The octahydro-1H-isoindole ring system is a rich source of stereochemical diversity due to the presence of multiple chiral centers and the nature of the fused ring junction.

Defined Atom Stereocenters and Chiral Properties

The core structure of octahydro-1H-isoindole contains at least two stereocenters at the bridgehead carbons (C3a and C7a). The introduction of a carboxylic acid group at the 4-position creates an additional stereocenter at C4. This results in a molecule with multiple chiral centers, leading to a significant number of possible stereoisomers. The specific configuration of these stereocenters is designated using the Cahn-Ingold-Prelog (R/S) notation. The chirality of the molecule is a critical factor, as different stereoisomers can exhibit vastly different biological activities.

Cis- and Trans-Fused Bicyclic Geometries

A key feature of the octahydro-1H-isoindole ring system is the geometric isomerism arising from the fusion of the two rings. This is analogous to the well-studied decalin system. The two rings can be fused in a cis or trans configuration, which refers to the relative orientation of the hydrogen atoms at the bridgehead carbons (C3a and C7a). pressbooks.pub

In the cis-fused isomer, the bridgehead hydrogens are on the same side of the molecule, resulting in a bent or "V" shape. sigmaaldrich.com This conformation is flexible and can undergo ring flipping. dalalinstitute.com In contrast, the trans-fused isomer has the bridgehead hydrogens on opposite sides, leading to a more linear and rigid structure that is conformationally locked. dalalinstitute.comchemistrysteps.com This fundamental difference in shape and flexibility between cis and trans isomers has profound implications for their physical properties and how they interact with other molecules.

Enantiomeric and Diastereomeric Forms

The combination of multiple stereocenters and the possibility of cis and trans ring fusion leads to the existence of both enantiomers and diastereomers for this compound.

Enantiomers are non-superimposable mirror images of each other. For a given geometry (e.g., cis), a pair of enantiomers will exist with opposite configurations at all stereocenters.

Diastereomers are stereoisomers that are not mirror images of each other. The cis and trans isomers of this compound are diastereomers. Furthermore, for a given ring fusion (e.g., cis), isomers with different configurations at only some of the stereocenters are also diastereomers.

The separation of these various stereoisomers often requires specialized techniques such as chiral chromatography.

Advanced Spectroscopic Methodologies for Stereoisomer Identification

The definitive determination of the complex three-dimensional structure of this compound and its stereoisomers relies heavily on advanced spectroscopic techniques, with Nuclear Magnetic Resonance (NMR) spectroscopy being particularly powerful.

High-Resolution Nuclear Magnetic Resonance Spectroscopy (¹H and ¹³C NMR)

¹H NMR Spectroscopy:

The ¹H NMR spectrum provides information about the chemical environment and connectivity of hydrogen atoms in a molecule.

Chemical Shift: The protons in the octahydro-1H-isoindole ring system are expected to resonate in the aliphatic region (typically 1.0-3.5 ppm). nih.gov The protons on carbons adjacent to the nitrogen atom will be deshielded and appear at a lower field. The proton on the carbon bearing the carboxylic acid group (H4) would also be shifted downfield. The acidic proton of the carboxylic acid group itself would appear as a broad singlet at a much lower field, typically in the range of 10-13 ppm.

Splitting Patterns (Coupling): The coupling patterns (e.g., doublets, triplets, multiplets) arise from the interaction of neighboring non-equivalent protons. In the rigid trans isomer, distinct axial and equatorial protons would be expected to show different coupling constants. In the more flexible cis isomer, time-averaged couplings might lead to more complex or broadened signals. dalalinstitute.com

Nuclear Overhauser Effect (NOE): NOE-based experiments, such as NOESY, are crucial for determining stereochemistry. ucl.ac.ukacdlabs.com These experiments detect protons that are close in space, regardless of whether they are bonded. For example, in a cis-fused isomer, an NOE would be expected between the bridgehead protons. The presence or absence of specific NOE correlations can help to definitively assign the relative stereochemistry of the substituents and the ring fusion. enamine.net

¹³C NMR Spectroscopy:

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.

Chemical Shift: The carbon atoms of the octahydro-1H-isoindole framework would typically appear in the range of 20-60 ppm. Carbons bonded to the nitrogen atom would be shifted downfield. The carbonyl carbon of the carboxylic acid group is highly deshielded and would be expected to have a chemical shift in the range of 170-185 ppm.

Below is a table of predicted ¹³C NMR chemical shift ranges for the different types of carbon atoms in this compound based on general NMR principles.

| Carbon Type | Predicted Chemical Shift Range (ppm) |

| Aliphatic CH, CH₂ | 20 - 45 |

| C-N | 40 - 60 |

| C-COOH | 40 - 55 |

| C=O (Carboxylic Acid) | 170 - 185 |

The precise chemical shifts and coupling constants in both ¹H and ¹³C NMR spectra are highly sensitive to the stereochemistry of the molecule. Therefore, careful analysis of these parameters, often aided by computational modeling, is essential for the complete structural elucidation of a specific stereoisomer of this compound.

Mass Spectrometry for Structural Confirmation

Mass spectrometry (MS) is an indispensable analytical technique for determining the molecular weight and elucidating the structure of a compound by analyzing its fragmentation pattern upon ionization. For this compound, high-resolution mass spectrometry (HRMS) is employed to confirm its elemental composition by providing a highly accurate mass measurement.

In a typical electron ionization (EI) mass spectrum of a cyclic carboxylic acid, characteristic fragmentation pathways are observed. While specific fragmentation data for this compound is not extensively published, general principles of mass spectrometry for carboxylic acids and cyclic amines can be applied to predict its behavior. libretexts.orglibretexts.org The molecular ion peak (M+) would be expected at a mass-to-charge ratio (m/z) corresponding to its molecular weight.

Key fragmentation of carboxylic acids often involves the loss of the hydroxyl group (-OH, resulting in a peak at M-17) or the entire carboxyl group (-COOH, leading to a peak at M-45). researchgate.netyoutube.com Furthermore, the bicyclic ring structure of the isoindole core can undergo characteristic fragmentation, leading to a series of smaller charged fragments. The presence of a nitrogen atom in the structure dictates that a molecule with a single nitrogen will have an odd nominal molecular weight, a principle known as the Nitrogen Rule. libretexts.org

A plausible fragmentation pattern would involve initial cleavages around the carboxylic acid group, followed by ring fissions. The interpretation of these fragments allows for the comprehensive structural confirmation of the molecule.

Table 1: Predicted Mass Spectrometry Fragmentation for this compound

| Fragment Ion | Predicted m/z | Description |

| [M]+ | 169 | Molecular Ion |

| [M-OH]+ | 152 | Loss of hydroxyl radical |

| [M-COOH]+ | 124 | Loss of carboxyl group |

| Further Fragments | Various | Resulting from the cleavage of the isoindole ring |

Note: This table represents predicted fragmentation patterns based on general principles of mass spectrometry and may not reflect experimentally observed data.

Chromatographic Techniques for Stereochemical Resolution

This compound possesses multiple chiral centers, leading to the existence of several stereoisomers (diastereomers and enantiomers). The separation and quantification of these isomers are critical, as they may exhibit different pharmacological activities. High-performance liquid chromatography (HPLC) is the primary technique used for this purpose.

High-Performance Liquid Chromatography (HPLC) for Diastereoisomer Separation

Diastereomers, being stereoisomers that are not mirror images, have different physical properties and can therefore be separated using non-chiral (achiral) HPLC methods. Reversed-phase HPLC (RP-HPLC) is a commonly employed technique for the separation of polar compounds like amino acid derivatives.

For the separation of the diastereomers of this compound, a C18 column is a suitable stationary phase. longdom.orgnih.gov The mobile phase typically consists of an aqueous buffer and an organic modifier, such as acetonitrile (B52724) or methanol. The pH of the buffer is a critical parameter that influences the retention time and resolution of the isomers by affecting the ionization state of the carboxylic acid and the amine group. longdom.org Since the compound lacks a strong chromophore, detection can be achieved using a universal detector like a Refractive Index Detector (RID) or through derivatization to introduce a UV-active moiety. longdom.orglongdom.org

An exemplary HPLC method for a related compound, octahydro-1H-indole-2-carboxylic acid, utilized a C18 column with a mobile phase of 10 mM potassium phosphate (B84403) buffer at pH 3.0, demonstrating successful separation of its diastereomers. longdom.orglongdom.org

Table 2: Representative HPLC Conditions for Diastereomer Separation

| Parameter | Condition |

| Column | C18, 250 mm x 4.6 mm, 5 µm |

| Mobile Phase | Acetonitrile : Phosphate Buffer (pH 3.0) |

| Flow Rate | 1.0 mL/min |

| Detector | Refractive Index (RI) or UV (after derivatization) |

| Column Temperature | 35 °C |

Note: These conditions are illustrative and would require optimization for the specific separation of this compound diastereomers.

Chiral HPLC for Enantiomeric Purity Assessment

Enantiomers possess identical physical properties in an achiral environment, necessitating the use of a chiral environment for their separation. Chiral HPLC is the gold standard for assessing enantiomeric purity. This can be achieved in several ways:

Chiral Stationary Phases (CSPs): These are the most common approach, where the stationary phase itself is chiral. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely used for their broad applicability. sielc.com

Chiral Mobile Phase Additives: A chiral molecule is added to the mobile phase, which forms transient diastereomeric complexes with the enantiomers of the analyte, allowing for their separation on a standard achiral column. researchgate.net

Pre-column Derivatization: The enantiomeric mixture is reacted with a chiral derivatizing agent to form diastereomers, which can then be separated on an achiral column. nih.govtcichemicals.com

For this compound, a method employing a CSP would be a direct and efficient approach for determining enantiomeric purity. The selection of the appropriate CSP and mobile phase is crucial and often requires screening of various conditions to achieve optimal separation.

Method Validation Protocols for Analytical Research

To ensure that an analytical method is reliable, accurate, and reproducible, it must be validated. scispace.com For the HPLC methods described above, validation would be performed according to the guidelines from the International Council for Harmonisation (ICH). The key validation parameters include:

Specificity: The ability to assess the analyte unequivocally in the presence of other components, such as impurities or other stereoisomers. nih.gov

Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range. researchgate.net

Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity. scispace.com

Accuracy: The closeness of the test results obtained by the method to the true value. This is often assessed by recovery studies on spiked samples. ms-editions.cl

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst variability). researchgate.net

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. researchgate.net

Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage. nih.gov

Advanced Synthetic Methodologies for Octahydro 1h Isoindole 4 Carboxylic Acid and Its Analogs

Strategies for Constructing the Octahydro-1H-isoindole Core

The formation of the fundamental octahydro-1H-isoindole framework is achieved through several key synthetic routes, each offering distinct advantages in terms of efficiency, selectivity, and precursor accessibility. These strategies include the cyclization of linear precursors, the reduction of unsaturated intermediates, and cycloaddition reactions to build the bicyclic core in a concerted fashion.

Cyclization Reactions of Amine and Carboxylic Acid Precursors

The direct cyclization of precursors containing amine and carboxylic acid functionalities represents a fundamental approach to assembling the isoindole nucleus. One such strategy involves the palladium-catalyzed intramolecular dehydrogenative C(sp³)–H amidation of 2-benzyl-N-mesylbenzamides. nih.govThis method provides a facile and efficient route to isoindolinone derivatives, which are direct precursors to the octahydro-isoindole system. The reaction proceeds without the need for stoichiometric oxidants, utilizing a Pd/C catalyst and a catalytic amount of a base, with hydrogen gas as the only significant by-product. nih.gov Another innovative approach is the cascade radical cyclization–cyclization reaction of active methine substrates that possess both an allyl group and a phenyl group. mdpi.comThis transformation, mediated by a mild oxidant like iron(III) chloride (FeCl₃), proceeds via an intramolecular radical addition to the allyl group, followed by a second cyclization onto the phenyl group to construct the 1H-benzo[f]isoindole skeleton, a precursor that can be subsequently hydrogenated. mdpi.comFurthermore, iodine-mediated cyclization of 2-vinylbenzylidenamine derivatives offers an efficient pathway to 1H-isoindole structures. clockss.orgThese methods highlight the versatility of cyclization strategies in forming the core structure from carefully designed acyclic or monocyclic starting materials.

Catalytic Hydrogenation of Isoindole and Isoindoline (B1297411) Intermediates

Catalytic hydrogenation is a crucial and widely employed method for converting aromatic isoindole or partially saturated isoindoline intermediates into the fully saturated octahydro-1H-isoindole system. researchgate.netThe choice of catalyst, solvent, and reaction conditions is paramount for achieving high yields and controlling the stereochemical outcome of the reduction. The process often involves the reduction of both the pyrroline (B1223166) and the fused benzene (B151609) ring of the isoindole precursor. For instance, the hydrogenation of (S)-indoline-2-carboxylic acid in acetic acid has been shown to produce (S,S,S)-octahydroindole-2-carboxylic acid. nih.govThe stability of the isoindole ring system is a key factor; because isoindole is significantly less stable than its isomer, indole (B1671886), it can undergo further hydrogenation on its carbocyclic ring to form the saturated octahydro derivative.

The selection of a specific heterogeneous catalyst is critical for the selective and efficient hydrogenation of isoindole and isoindoline precursors. researchgate.netrsc.orgPlatinum-based catalysts are particularly effective. For example, Platinum(IV) oxide (PtO₂), also known as Adam's catalyst, is used to hydrogenate (S)-indoline-2-carboxylic acid to (2S,3aS,7aS)-octahydroindole-2-carboxylic acid in high yield. nih.govSimilarly, Platinum on carbon (Pt/C) has been successfully employed for the hydrogenation of unprotected indoles to indolines in water, an environmentally benign solvent, under moderate hydrogen pressure and at room temperature. nih.gov Palladium catalysts also play a significant role. A 10% Palladium on carbon (Pd/C) catalyst is effective in chemoselective flow hydrogenation, allowing for modifications in pressure, temperature, and flow rate to achieve selective reductions. rsc.orgThe table below summarizes various catalysts and their applications in the hydrogenation of isoindole-related structures.

Interactive Table: Catalysts for Hydrogenation of Isoindole and Indole Derivatives

| Catalyst | Substrate Type | Product Type | Key Findings | Reference |

| Platinum(IV) Oxide (PtO₂) | (S)-indoline-2-carboxylic acid | (2S,3aS,7aS)-octahydroindole-2-carboxylic acid | High yield (85%) in acetic acid at 60 °C. | nih.gov |

| Platinum on Carbon (Pt/C) | Unprotected Indoles | Indolines | Effective in water with a Brønsted acid co-catalyst under mild conditions. | nih.gov |

| 10% Palladium on Carbon (Pd/C) | Decorated Isoindoles | Reduced Isoindoles | Used in chemoselective flow hydrogenation to control reduction selectivity. rsc.org | rsc.org |

| 20% Pd(OH)₂/C | Furan-containing substrates | Mixture of reduced products | Led to mixtures of furan (B31954) and olefin reduced products. | rsc.org |

| Raney® Nickel | Nitrile-containing substrates | Reduced nitriles and olefins | Achieved concurrent olefin and nitrile reduction. | rsc.org |

Achieving regioselective and stereoselective control during hydrogenation is essential for synthesizing specific isomers of octahydro-1H-isoindole-4-carboxylic acid. The stereochemical outcome can be influenced by the catalyst, the substrate's existing stereocenters, and the reaction conditions. For instance, hydrogen atom transfer (HAT) hydrogenation has emerged as a method to access thermodynamically favored configurations that may be kinetically disfavored with traditional heterogeneous catalysis. nih.gov In the context of isoindoline synthesis, palladium-catalyzed reactions involving aziridines and isocyanides have demonstrated high regioselectivity and Z-type stereoselectivity, which is attributed to the influence of intramolecular hydrogen bonds. rsc.orgTheoretical studies using density functional theory (DFT) have been employed to rationalize the observed stereoselectivity in hydrogenation processes. st-andrews.ac.ukThese calculations can help predict the most stable conformers and transition states, explaining why a particular diastereomer is formed preferentially. For example, studies on the hydrogenation of a tetrasubstituted indolizine (B1195054) revealed that a keto-enol tautomerism under kinetic control was the source of the observed high trans diastereoselectivity. st-andrews.ac.uk

Intramolecular Cycloaddition Reactions (e.g., Diels-Alder) for Scaffold Formation

Intramolecular cycloaddition reactions, particularly the Diels-Alder reaction, provide a powerful and atom-economical strategy for constructing the bicyclic core of isoindole derivatives with a high degree of stereocontrol. researchgate.netThis [4+2] cycloaddition involves an intramolecular reaction between a diene and a dienophile moiety within the same molecule to form the fused ring system.

A notable example is the domino reaction of N-benzyl-substituted dienylamines with dienophiles like maleic anhydride (B1165640) or maleic imide, which yields cis-fused hexahydroisoindolones. arkat-usa.orgThis reaction proceeds in a highly stereoselective manner. Another advanced application is the domino aza-Piancatelli rearrangement/intramolecular Diels-Alder reaction, which has been developed to construct complex, angularly fused aza-tricyclic frameworks in a one-pot, highly stereoselective process. nih.govThis particular sequence leads to adducts bearing six contiguous stereogenic centers in very good yields, showcasing the power of cycloaddition cascades in rapidly building molecular complexity. nih.govThe inverse-electron demand aza-Diels–Alder reaction is another variant used to synthesize fused isoindoline systems with predictable regioselectivity. beilstein-journals.org

Stereoselective Synthesis of this compound Derivatives

The synthesis of specific stereoisomers of octahydro-1H-isoindole carboxylic acids and their analogs is of significant interest due to the distinct biological activities often associated with different enantiomers and diastereomers. Methodologies that afford high stereoselectivity are therefore highly valued.

One successful approach for obtaining trans-fused octahydroisoindole-1-carboxylic acids utilizes methyl trans-2-(hydroxymethyl)cyclohexane-1-carboxylate as a key precursor, which itself is derived from inexpensive cis-cyclohexane-1,2-dicarboxylic anhydride. researchgate.netThe synthesis of both the (1S,3aR,7aR)- and (1R,3aR,7aR)-diastereomers was achieved through a key Strecker reaction. researchgate.net For cis-fused systems, an improved method for the efficient synthesis of enantiomerically pure (2R,3aS,7aS)-octahydroindole-2-carboxylic acid has been developed. nih.govThis strategy relies on the selective formation of a trichloromethyloxazolidinone derivative, which not only allows for the efficient separation of epimers but also serves as a versatile intermediate for completely diastereoselective α-alkylation reactions. nih.govThis "self-reproduction of chirality" approach provides a convenient route to enantiomerically pure α-alkylated derivatives. Similarly, the first stereoselective synthesis of octahydroindole-2-phosphonic acid, a phosphonic acid analog of the title compound, has been reported, involving a dynamic kinetic resolution via Meyers' bicyclic lactams and a highly diastereoselective addition of trimethyl phosphite (B83602) to an N-acyliminium ion intermediate. chemistryviews.org

Asymmetric Synthetic Routes to Enantiopure Compounds

The generation of enantiomerically pure this compound is crucial for its application in pharmaceuticals, as different enantiomers can exhibit distinct biological activities. Asymmetric synthesis aims to directly produce a single enantiomer, thereby avoiding the need for chiral resolution.

While specific literature on the asymmetric synthesis of this compound is not extensively detailed, strategies can be adapted from the synthesis of related bicyclic systems like octahydroindoles. libretexts.org One potential approach involves an organocatalyzed Michael addition followed by a tandem Robinson annulation and aza-Michael cyclization. libretexts.org This method has been successful in creating complex octahydroindoles with high enantioselectivity. libretexts.org

Another promising strategy is the use of chiral auxiliaries. A chiral auxiliary can be attached to a precursor molecule to direct the stereochemical outcome of a reaction, and is subsequently removed to yield the enantiopure product. For instance, in the synthesis of related α-amino acids, chiral auxiliaries have been effectively used to control stereocenters. nih.gov

A hypothetical asymmetric synthesis could start from a prochiral cyclohexene (B86901) derivative. A chiral catalyst, such as a proline derivative, could facilitate an asymmetric Diels-Alder reaction with a suitable dienophile, establishing the stereocenters on the six-membered ring. Subsequent functional group manipulations and cyclization to form the isoindole ring would lead to the enantiopure target molecule.

Table 1: Potential Asymmetric Strategies

| Strategy | Key Reaction | Chiral Source | Expected Outcome |

|---|---|---|---|

| Organocatalysis | Asymmetric Michael Addition/Robinson Annulation | Chiral Organocatalyst (e.g., prolinol derivatives) | High enantiomeric excess of a specific stereoisomer. |

| Chiral Auxiliary | Diastereoselective Cyclization | Removable Chiral Group | Formation of a diastereomerically pure intermediate. |

Diastereoselective Pathways and Control of Relative Stereochemistry

In addition to controlling the absolute stereochemistry, achieving the desired relative stereochemistry between the multiple chiral centers of this compound is a significant synthetic challenge. Diastereoselective reactions are employed to selectively form one diastereomer over others.

Domino reactions have proven effective in establishing multiple stereocenters in a single synthetic operation. For instance, a domino aza-Piancatelli rearrangement/intramolecular Diels-Alder reaction has been utilized to construct a related angularly fused aza-tricyclic framework with high stereoselectivity. nih.gov This type of strategy could be adapted to control the relative stereochemistry of the octahydro-1H-isoindole core.

The choice of reagents and reaction conditions plays a critical role in directing the diastereochemical outcome. For example, in the synthesis of octahydroindoles, the base used in the cyclization step can influence the stereochemistry of the newly formed ring junction. libretexts.org Similarly, substrate-controlled diastereoselection, where the existing stereocenters in the starting material direct the formation of new ones, is a powerful tool.

A diastereoselective synthesis of a specific isomer of this compound could involve the hydrogenation of a substituted isoindole precursor. The catalyst and reaction conditions would be chosen to favor the approach of hydrogen from a specific face of the molecule, leading to the desired cis or trans ring fusion.

Table 2: Approaches for Diastereocontrol

| Method | Key Principle | Example Application |

|---|---|---|

| Domino Reactions | Multiple bond-forming events in one pot with stereochemical control. | Tandem cyclizations to form the bicyclic system. nih.gov |

| Substrate Control | Existing stereocenters direct the formation of new stereocenters. | Hydrogenation of a chiral unsaturated precursor. |

Chemical Resolution of Racemic Mixtures

When a direct asymmetric synthesis is not feasible or provides low enantioselectivity, the resolution of a racemic mixture is a common alternative to obtain enantiopure compounds. wikipedia.org This method involves separating the enantiomers of the racemic this compound.

A widely used method for the resolution of racemic carboxylic acids is the formation of diastereomeric salts. libretexts.org The racemic acid is treated with a chiral base, such as a naturally occurring alkaloid like brucine (B1667951) or a synthetic chiral amine like (R)-1-phenylethanamine. libretexts.org The resulting diastereomeric salts have different physical properties, such as solubility, which allows them to be separated by fractional crystallization. libretexts.orgwikipedia.org Once separated, the individual diastereomeric salts are treated with an acid to regenerate the enantiomerically pure carboxylic acid.

Alternatively, if the amino group of the isoindole is free, it can be resolved by forming diastereomeric salts with a chiral acid, such as tartaric acid or mandelic acid. libretexts.orgrsc.org

Enzymatic resolution is another powerful technique. A specific lipase (B570770) could be used to selectively catalyze the esterification of one enantiomer of the racemic acid, allowing for the separation of the unreacted enantiomer from the esterified one. google.com

Table 3: Common Chiral Resolving Agents

| Compound Type to be Resolved | Class of Resolving Agent | Specific Examples |

|---|---|---|

| Racemic Carboxylic Acid | Chiral Amine | Brucine, Strychnine, (R)-1-Phenylethanamine libretexts.org |

Derivatization and Functionalization Strategies for this compound

The structural diversity of this compound analogs can be expanded through various derivatization and functionalization reactions. These modifications can be used to explore structure-activity relationships and optimize the properties of potential drug candidates.

Carboxylic Acid Group Transformations (e.g., Esterification, Amidation)

The carboxylic acid group is a versatile handle for derivatization. Standard organic transformations can be applied to convert it into a variety of other functional groups. libretexts.org

Esterification: The carboxylic acid can be converted to its corresponding ester through Fischer esterification, which involves reacting the acid with an alcohol in the presence of an acid catalyst. libretexts.org This reaction is typically reversible, and the equilibrium can be driven towards the ester product by using an excess of the alcohol or by removing water as it is formed. libretexts.org

Amidation: Amides can be prepared by reacting the carboxylic acid with an amine. This reaction often requires the use of a coupling agent, such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), to activate the carboxylic acid. libretexts.orgresearchgate.net These reagents facilitate the formation of the amide bond under mild conditions. researchgate.net A wide range of amines can be used to generate a library of amide derivatives. nih.govmdpi.com

Table 4: Common Carboxylic Acid Transformations

| Reaction | Reagents | Product |

|---|---|---|

| Fischer Esterification | Alcohol, Acid Catalyst (e.g., H₂SO₄) | Ester |

| Amidation | Amine, Coupling Agent (e.g., DCC, EDC) | Amide |

| Reduction | Reducing Agent (e.g., LiAlH₄) | Primary Alcohol libretexts.org |

N-Alkylation and Acylation of the Isoindole Nitrogen

The secondary amine of the isoindole ring provides another site for modification.

N-Alkylation: The nitrogen atom can be alkylated using various alkylating agents, such as alkyl halides or sulfates, in the presence of a base. d-nb.info The choice of base and solvent can influence the regioselectivity of the reaction, particularly if there are other reactive sites in the molecule. mdpi.com Mitsunobu conditions, using an alcohol, triphenylphosphine, and a dialkyl azodicarboxylate, can also be employed for N-alkylation. nih.gov

N-Acylation: The isoindole nitrogen can be acylated using acid chlorides or acid anhydrides in the presence of a base to form the corresponding N-acyl derivative. This reaction introduces an amide functionality into the isoindole ring system. Asymmetric N-acylation has also been reported for related indole systems, which could be a potential strategy to introduce chirality. rsc.org

Table 5: N-Functionalization Reactions

| Reaction | Reagents | Functional Group Introduced |

|---|---|---|

| N-Alkylation | Alkyl Halide, Base (e.g., NaH, K₂CO₃) | N-Alkyl |

| N-Acylation | Acid Chloride or Anhydride, Base (e.g., Pyridine, Et₃N) | N-Acyl |

Introduction of Substituents via Nucleophilic and Electrophilic Reactions

Introducing substituents onto the carbocyclic framework of this compound can be achieved through various nucleophilic and electrophilic reactions, although the reactivity of the saturated ring system is generally lower than that of aromatic systems.

Nucleophilic Substitution: If a suitable leaving group is present on the carbocyclic ring, it can be displaced by a nucleophile. For example, a hydroxyl group could be converted to a tosylate, which can then be displaced by nucleophiles such as azides, cyanides, or thiols.

Electrophilic Addition to Precursors: A more common strategy is to introduce substituents at an earlier stage of the synthesis, for example, through electrophilic addition to an unsaturated precursor. The synthesis of polysubstituted isoindole-1,3-diones often involves reactions of unsaturated precursors with electrophiles. researchgate.net For instance, an enone intermediate could undergo conjugate addition with a nucleophile to introduce a substituent at the β-position.

Peptide Coupling Techniques for Complex Adduct Formation

The formation of complex adducts involving the sterically hindered bicyclic structure of this compound necessitates specialized peptide coupling techniques. Standard amide bond formation protocols may prove inefficient due to the constrained nature of this proline analog. The field of peptide chemistry has, however, developed a robust toolkit of reagents and methodologies to address such challenges, ensuring efficient and epimerization-free coupling. wikipedia.orgnih.gov

The primary strategy for coupling sterically hindered amino acids like this compound involves the in-situ generation of highly reactive acylating species. rsc.orgchimia.ch This is typically achieved using phosphonium- or aminium-based coupling reagents. These reagents convert the carboxylic acid into an activated species that is more susceptible to nucleophilic attack by an amine, even when one or both coupling partners are sterically demanding.

Commonly employed coupling reagents for such challenging couplings include:

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate): This reagent, in the presence of a non-nucleophilic base such as diisopropylethylamine (DIPEA), forms a highly reactive OAt-ester, which is known for its high efficiency and low racemization rates.

HBTU (N,N,N',N'-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate): Similar to HATU, HBTU is another effective uronium salt-based coupling reagent.

PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate): As a phosphonium (B103445) salt, PyBOP is also highly effective for coupling sterically hindered amino acids and is known for promoting rapid reactions.

The choice of solvent and base is also critical for the success of these coupling reactions. Dichloromethane (DCM) and dimethylformamide (DMF) are common solvents, while DIPEA is a frequently used base due to its bulky nature, which minimizes side reactions. chimia.ch

The following table summarizes a selection of coupling reagents and their general applicability for the formation of complex adducts with sterically hindered amino acids.

| Coupling Reagent | Reagent Type | Key Features |

| HATU | Aminium Salt | High coupling efficiency, low racemization. |

| HBTU | Aminium Salt | Effective for sterically hindered couplings. |

| PyBOP | Phosphonium Salt | Rapid reaction times. |

| DCC/DIC with HOBt | Carbodiimide | Cost-effective, but can lead to by-products. |

This table presents a generalized overview of common peptide coupling reagents applicable to sterically hindered amino acids.

Research into the synthesis of peptides containing constrained proline analogs has demonstrated that these advanced coupling methods are essential for achieving good yields and maintaining stereochemical integrity. mdpi.comnih.gov The incorporation of this compound into a peptide chain would create a rigid turn or bend in the peptide backbone, a property that is highly sought after in the design of peptidomimetics and pharmacologically active peptides. sigmaaldrich.comrsc.org

Development of Scalable Synthetic Processes for Research Applications

The availability of this compound in sufficient quantities for extensive research applications, such as its incorporation into peptide libraries or for preclinical studies, necessitates the development of a scalable synthetic process. While the precise route for this specific isomer is not widely published, principles from the synthesis of related proline analogs and other carboxylic acids can be applied to devise a plausible and efficient large-scale synthesis. chimia.chmdpi.com

Catalytic Reactions: The use of catalytic hydrogenation, for instance, is a highly scalable and clean reaction for the saturation of aromatic rings, which would be a crucial step in the synthesis of the octahydroisoindole (B159102) core. rsc.org

Crystallization-Induced Purification: Whenever possible, purification by crystallization is preferred over chromatography on a large scale as it is more cost-effective and time-efficient.

Telescoping Reactions: Combining multiple reaction steps into a single pot without isolating intermediates can significantly reduce waste and improve throughput.

A hypothetical scalable synthesis of this compound could involve the "proline editing" approach, where a functionalized proline derivative is modified late in the synthesis. nih.govnih.govacs.org For example, a commercially available hydroxyproline (B1673980) derivative could be elaborated through a series of stereocontrolled reactions to build the fused ring system.

The following table outlines a conceptual scalable synthetic approach, highlighting the key transformations and considerations for large-scale production.

| Step | Transformation | Key Considerations for Scalability |

| 1 | Ring-forming reaction (e.g., Diels-Alder) | Use of a robust and high-yielding cycloaddition to construct the bicyclic core. |

| 2 | Catalytic Hydrogenation | Efficient saturation of any aromatic precursors using a recyclable catalyst (e.g., Pd/C, Rh/C). |

| 3 | Functional Group Interconversion | Introduction of the carboxylic acid functionality via a reliable method such as hydrolysis of a nitrile or ester. |

| 4 | Purification | Final product isolation and purification via crystallization to ensure high purity. |

This table presents a conceptual framework for the development of a scalable synthesis for research applications.

The development of such a process would be instrumental in facilitating broader research into the unique conformational properties and potential therapeutic applications of peptides and other complex molecules containing the this compound scaffold. core.ac.uknih.gov

Computational Chemistry and Rational Design of Octahydro 1h Isoindole 4 Carboxylic Acid Analogs

Quantum Mechanical (QM) Calculations for Electronic Properties and Reactivity Analysis

Quantum mechanical calculations are fundamental to understanding the intrinsic electronic properties of a molecule, which dictate its reactivity and interactions. These ab initio methods solve the Schrödinger equation to provide a detailed description of electron distribution. For derivatives of octahydro-1H-isoindole-4-carboxylic acid, QM methods can elucidate key electronic descriptors that are critical for their biological activity.

Density Functional Theory (DFT) is a powerful and widely used QM method in computational chemistry. mdpi.com Instead of calculating the complex wave function of a many-electron system, DFT determines the electron density, from which the energy and other properties can be derived. This approach offers a favorable balance between accuracy and computational cost, making it suitable for molecules of pharmaceutical interest. mdpi.com

For the this compound scaffold, DFT is used to analyze the Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of a molecule's kinetic stability and chemical reactivity; a large gap suggests high stability and low reactivity, whereas a small gap indicates the opposite. nih.govnih.gov These calculations help identify the most reactive sites within the molecule, such as the carboxyl group and the nitrogen atom of the isoindole ring, predicting where electrophilic or nucleophilic attacks are most likely to occur. mdpi.com

Table 1: Key Parameters from DFT Calculations for Reactivity Analysis

| Parameter | Description | Relevance to Scaffold |

|---|---|---|

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital; relates to electron-donating ability. | Indicates potential for interactions with electron-deficient sites in a biological target. |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability. | Highlights regions susceptible to nucleophilic attack. |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO. | A key indicator of molecular stability and overall reactivity. nih.govnih.gov |

| Electronegativity (χ) | A measure of an atom's ability to attract shared electrons. | Helps predict charge distribution and bond polarity. mdpi.com |

| Chemical Hardness (η) | Resistance to change in electron distribution. | Complements the HOMO-LUMO gap in assessing stability. mdpi.com |

| Molecular Electrostatic Potential (MEP) | A 3D map of charge distribution. | Visually identifies electron-rich (nucleophilic) and electron-poor (electrophilic) regions for predicting intermolecular interactions. |

Molecular Modeling and Docking Studies for Target Interactions

Molecular modeling and docking are indispensable tools for predicting how a ligand, such as an this compound analog, will bind to its macromolecular target, typically a protein or enzyme. ijpsjournal.com This process, central to structure-based drug design, forecasts the preferred orientation, conformation, and binding affinity of the ligand within the receptor's active site. nih.gov

AutoDock Vina is a prominent open-source software used for molecular docking. nih.govresearchgate.net It is recognized for its improved speed and accuracy compared to previous versions like AutoDock 4. nih.govmdpi.com The process begins with the preparation of the ligand and receptor structures, which involves adding polar hydrogen atoms and assigning partial charges, converting them into a specific PDBQT file format. nih.govmdpi.com

Vina employs a sophisticated search algorithm to explore the vast conformational space of the ligand within a user-defined grid box representing the protein's binding site. nih.govnih.gov It uses a scoring function to estimate the binding energy for different poses. nih.gov This function approximates the free energy of binding, considering factors like hydrophobic interactions, hydrogen bonding, and electrostatic forces. Through multithreading capabilities, Vina can efficiently leverage multi-core processors to accelerate the screening of large compound libraries. nih.gov

Table 2: Typical Workflow for Molecular Docking with AutoDock Vina

| Step | Description | Tools/Methods Used |

|---|---|---|

| 1. Preparation | Prepare 3D structures of the receptor (protein) and ligand (analog). Add polar hydrogens and assign atomic charges. | AutoDockTools (ADT) nih.gov |

| 2. Grid Box Definition | Define a three-dimensional search space on the receptor that encompasses the binding site. | AutoGrid ijpsjournal.com |

| 3. Docking Simulation | The ligand's conformational flexibility is explored within the grid box using a search algorithm. | Lamarckian Genetic Algorithm (LGA) or Broyden-Fletcher-Goldfarb-Shanno (BFGS) algorithm. ijpsjournal.comresearchgate.net |

| 4. Scoring | Each generated ligand pose is evaluated using a scoring function to estimate its binding affinity. | Vina's empirical scoring function. nih.gov |

| 5. Pose Analysis | The resulting poses are clustered and ranked based on their predicted binding energies. | Analysis of binding modes and key interactions (e.g., hydrogen bonds, hydrophobic contacts). |

A primary goal of molecular docking is to predict the binding affinity, a measure of the strength of the interaction between the ligand and its target. arxiv.org This is often expressed as a binding free energy (in kcal/mol) or as an inhibition constant (Ki) or IC50 value. mdpi.com The scoring functions in docking programs like AutoDock Vina are calibrated to correlate their output scores with experimentally determined binding affinities. nih.gov

Accurate prediction allows for the virtual screening of thousands of potential analogs, ranking them by their likelihood of being potent binders. nih.gov The reliability of these predictions can be assessed using metrics such as the Pearson correlation coefficient (r) when comparing predicted affinities to experimental data for a set of known binders. arxiv.org Molecular recognition is further understood by analyzing the predicted binding pose, which reveals specific hydrogen bonds, salt bridges, and hydrophobic interactions that stabilize the ligand-protein complex. This information is crucial for understanding the structural basis of activity.

Structure-Based Design Principles for Scaffold Optimization

The insights gained from molecular docking studies form the basis for structure-based drug design. By examining the predicted binding mode of an this compound analog, chemists can identify opportunities for structural modifications to enhance binding affinity and selectivity.

Key principles for scaffold optimization include:

Filling Unoccupied Pockets: If the docked ligand leaves empty space within the binding site, new functional groups can be added to the scaffold to fill these voids, creating additional favorable interactions. arxiv.org

Enhancing Key Interactions: If a hydrogen bond is identified, the corresponding functional group on the ligand can be modified to improve its strength (e.g., by altering its geometry or electronic properties).

Replacing Unfavorable Interactions: If a part of the ligand exhibits steric clashes or unfavorable electrostatic interactions with the protein, it can be removed or replaced.

Improving Selectivity: By comparing the binding sites of the intended target and related off-target proteins, modifications can be designed to favor interaction with the former, thereby increasing selectivity and reducing potential side effects. A study on indole (B1671886) carboxylic acid amides demonstrated how structural modifications influenced selectivity between D2 and D3 dopamine (B1211576) receptors. nih.gov

Conformational Analysis through Computational Methods

The three-dimensional shape (conformation) of a molecule is critical to its biological function. The this compound scaffold possesses significant conformational flexibility due to its non-aromatic, fused ring system and the rotatable bond of the carboxylic acid group. Computational methods are essential for exploring the potential energy surface and identifying low-energy, stable conformations.

Molecular Dynamics (MD) simulations, using force fields like AMBER or GROMACS, can be employed to study the conformational stability of the isoindole ring system in a simulated aqueous environment. These simulations track the movements of atoms over time, providing a dynamic picture of the molecule's flexibility. For the carboxylic acid group, QM methods can be used to perform a torsion drive, systematically rotating the O=C–O–H dihedral angle to calculate the energy barrier between the syn and anti conformations. nih.gov Understanding the preferred conformation of this group is vital, as it directly impacts its ability to form hydrogen bonds with a target receptor.

In Silico Screening and Virtual Library Generation for Derivative Discovery

The rational design of novel therapeutic agents has been significantly accelerated by the integration of computational chemistry and molecular modeling techniques. For the discovery of new this compound analogs with desired biological activities, in silico screening and the generation of virtual libraries are pivotal strategies. These approaches allow for the high-throughput evaluation of vast chemical spaces, prioritizing compounds with a higher probability of success for synthesis and experimental testing.

The process commences with the definition of a virtual library, which is a large collection of digital molecules that can be computationally generated and screened. The construction of a virtual library centered around the this compound scaffold involves the systematic modification of its core structure. This is achieved by introducing a diverse array of functional groups at specific positions, guided by known structure-activity relationships (SAR) of related molecules or by exploring a wide range of chemical diversity.

Once the virtual library is established, various in silico screening methods can be employed. These are broadly categorized into ligand-based and structure-based approaches.

Ligand-Based Virtual Screening: In the absence of a high-resolution 3D structure of the biological target, ligand-based methods are particularly useful. These techniques rely on the principle that molecules with similar structures are likely to exhibit similar biological activities.

Pharmacophore Modeling: A pharmacophore model represents the essential 3D arrangement of steric and electronic features that are necessary for a molecule to interact with a specific biological target. For this compound analogs, a pharmacophore model could be developed based on a set of known active compounds. This model would then be used to rapidly screen the virtual library, identifying derivatives that match the key pharmacophoric features.

Quantitative Structure-Activity Relationship (QSAR): QSAR models are mathematical equations that correlate the chemical structures of a series of compounds with their biological activities. By developing a robust QSAR model for a set of this compound derivatives with known activities, the model can then be used to predict the activity of new, unsynthesized analogs within the virtual library.

Structure-Based Virtual Screening: When the 3D structure of the target protein is available, structure-based methods offer a more direct approach to identifying potential binders.

Molecular Docking: This is one of the most widely used techniques in drug design. It predicts the preferred orientation of a ligand when bound to a target protein, as well as the binding affinity. Each compound in the virtual library of this compound derivatives can be docked into the active site of the target protein. The docking scores, which estimate the binding energy, are then used to rank the compounds. Derivatives with the most favorable docking scores are considered top candidates for further investigation.

Molecular Dynamics (MD) Simulations: Following molecular docking, MD simulations can provide a more dynamic and detailed understanding of the ligand-receptor interactions. By simulating the movement of atoms over time, MD can assess the stability of the predicted binding pose and provide insights into the conformational changes that may occur upon ligand binding.

The results of the in silico screening process are typically presented in data tables that summarize the key properties and predicted activities of the most promising derivatives. These tables facilitate the selection of a smaller, more manageable set of compounds for chemical synthesis and subsequent in vitro and in vivo testing.

Interactive Data Table: Virtual Screening of this compound Derivatives

| Derivative ID | Modification | Predicted Binding Affinity (kcal/mol) | Lipinski's Rule of Five Compliance | Predicted ADMET Profile |

| OIC-001 | R = -CH3 | -8.5 | Yes | Favorable |

| OIC-002 | R = -OH | -9.2 | Yes | Favorable |

| OIC-003 | R = -NH2 | -9.0 | Yes | Favorable |

| OIC-004 | R = -Phenyl | -10.1 | Yes | Moderate |

| OIC-005 | R = -Cl | -8.8 | Yes | Favorable |

Note: The data in this table is hypothetical and for illustrative purposes only. Actual values would be derived from specific computational studies.

Through the iterative process of virtual library design, in silico screening, and experimental validation, the discovery of novel this compound analogs with enhanced therapeutic potential can be significantly streamlined. This computational approach not only reduces the time and cost associated with drug discovery but also provides a deeper understanding of the molecular interactions driving biological activity.

Investigation of Molecular Mechanisms and in Vitro Biological Activities of Octahydro 1h Isoindole 4 Carboxylic Acid Derivatives

Enzyme Inhibition and Modulation Studies

Scientific investigation into the direct effects of octahydro-1H-isoindole-4-carboxylic acid derivatives on various enzyme systems is a niche area of research. The following sections detail the available findings.

Prolyl Oligopeptidase (POP) Inhibition by Octahydro-1H-isoindole Derivatives

Based on a comprehensive review of publicly available scientific literature, there are no specific studies detailing the inhibitory activity of this compound derivatives against the enzyme prolyl oligopeptidase (POP).

Angiotensin-Converting Enzyme (ACE) Inhibition Studies

While various heterocyclic compounds are investigated for their cardiovascular effects, there is currently no specific research data available from the performed searches that evaluates the inhibitory potential of this compound derivatives on the angiotensin-converting enzyme (ACE).

Receptor Binding Assays and Target Specificity

The interaction of small molecules with specific biological receptors is a cornerstone of pharmacological research. This section addresses the known receptor binding profile for derivatives of the target compound.

Retinol-Binding Protein 4 (RBP4) Antagonist Activity

There are no specific studies in the reviewed literature that identify or evaluate this compound derivatives for antagonist activity at the Retinol-Binding Protein 4 (RBP4).

In Vitro Efficacy Against Pathogenic Organisms

The potential for novel chemical scaffolds to act against pathogenic bacteria is a significant area of drug discovery. Research into the antimicrobial properties of related isoindole structures has yielded specific findings.

A study involving the synthesis of novel isoindole-1,3-dione analogues with halo, hydroxy, and acetoxy groups at the 4, 5, and 6 positions of the ring system was conducted to assess their biological activity. nih.gov The evaluation of the antimicrobial action of these trisubstituted isoindole derivatives was performed against both Gram-positive and Gram-negative bacteria. nih.gov The research found that these compounds exhibited selective inhibition of the growth of both Staphylococcus aureus (a Gram-positive bacterium) and Escherichia coli (a Gram-negative bacterium). nih.gov This work suggests that the isoindole scaffold may be a promising basis for further research into new antimicrobial agents. nih.gov

Table 1: In Vitro Antibacterial Activity of Trisubstituted Isoindole-1,3-dione Derivatives

| Compound Class | Gram-Positive Bacterium | Gram-Negative Bacterium | Observed Effect |

| Trisubstituted hexahydro-1H-isoindole-1,3-dione derivatives | Staphylococcus aureus | Escherichia coli | Selective inhibition of growth was observed for both bacterial strains. nih.gov |

Antimicrobial Activity Studies

Derivatives of the broader isoindole class have demonstrated notable antimicrobial properties against a range of bacterial strains. While specific data for this compound derivatives is limited in publicly accessible research, studies on related isoindole structures provide insight into their potential as antimicrobial agents.

Research has shown that certain isoindolinone derivatives exhibit promising antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance, some N-substituted isoindolin-5-ones have shown activity against Bacillus subtilis, Staphylococcus aureus, Micrococcus roseus, and Escherichia coli. The presence of a carboxyl functional group appears to be a significant contributor to the observed antibacterial effects. Furthermore, certain 7-(2-isoindolinyl)-1-cyclopropyl-6,8-difluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic acid derivatives have displayed remarkable activity against S. aureus, E. coli, and Pseudomonas aeruginosa, with Minimum Inhibitory Concentrations (MICs) reported to be less than 0.025 µg/mL, 0.2 µg/mL, and 0.39 µg/mL, respectively.

In a study on 2,4,5,6-substituted hexahydro-1H-isoindole-1,3(2H)-dione derivatives, selective inhibition of both Staphylococcus aureus (Gram-positive) and Escherichia coli (Gram-negative) was observed, indicating that the substitution pattern on the isoindole ring plays a crucial role in determining the antibacterial spectrum and efficacy. nih.gov

Table 1: Representative Antimicrobial Activity of Related Isoindole Derivatives

| Compound Class | Test Organism | MIC (µg/mL) | Reference |

| N-substituted isoindolin-5-ones | Bacillus subtilis, S. aureus, E. coli | 0.328-3.6 mg/mL | |

| 7-(2-isoindolinyl)-...-quinoline-3-carboxylic acid derivatives | Staphylococcus aureus | <0.025 | |

| 7-(2-isoindolinyl)-...-quinoline-3-carboxylic acid derivatives | Escherichia coli | 0.2 | |

| 7-(2-isoindolinyl)-...-quinoline-3-carboxylic acid derivatives | Pseudomonas aeruginosa | 0.39 | |

| Trisubstituted isoindole-1,3-dione derivatives | Staphylococcus aureus | Varies | nih.gov |

| Trisubstituted isoindole-1,3-dione derivatives | Escherichia coli | Varies | nih.gov |

Note: The data presented is for related isoindole derivatives and not specifically for this compound derivatives, for which specific public data is limited.

Antiviral Activity against Various Viruses (e.g., HIV-1 RT, EV-A71, HRSV)

The isoindole scaffold is also a component of molecules investigated for their antiviral properties. While direct studies on this compound derivatives are not extensively documented, research on related compounds provides valuable insights.

Derivatives containing the isoindole moiety have been explored for their activity against Human Immunodeficiency Virus Type 1 reverse transcriptase (HIV-1 RT). The mechanism of action for some of these derivatives is believed to involve binding to an allosteric site on the enzyme.

Furthermore, isoindole-containing compounds have been investigated as potential inhibitors of Enterovirus A71 (EV-A71), a causative agent of hand, foot, and mouth disease. Some peptide derivatives have demonstrated the ability to inactivate the virus directly and inhibit its replication during both pre- and post-infection stages. nih.gov For instance, the SP81 peptide, derived from the VP1 capsid protein of EV-A71, showed a 50% inhibitory concentration (IC50) of 1.192 μM in post-infection studies. nih.gov

Table 2: Representative Antiviral Activity of a Peptide Derived from EV-A71 VP1 Capsid Protein

| Compound | Virus | Assay | IC50 (µM) | CC50 (µM) | Reference |

| SP81 Peptide | EV-A71 | Post-infection | 1.192 | 90.32 | nih.gov |

| SP81 Peptide | EV-A71 | Pre-infection | 4.529 | 90.32 | nih.gov |

| SP81 Peptide | EV-A71 | Direct inactivation | 8.076 | 90.32 | nih.gov |

Note: The data presented is for a peptide containing a sequence from an EV-A71 protein and is illustrative of antiviral research in this area. Specific data for this compound derivatives is limited.

Cellular and Molecular Responses in In Vitro Models

The induction of apoptosis, or programmed cell death, is a key strategy in cancer therapy. Certain isoquinoline-1,3,4-trione derivatives, which share some structural similarities with isoindole compounds, have been shown to inactivate caspase-3, a critical executioner enzyme in the apoptotic cascade. nih.gov This inactivation was found to be dependent on the presence of oxygen and a reducing agent, suggesting a redox-based mechanism. nih.gov In these studies, at a concentration of 0.4 μM, one of the derivative compounds led to a half-life of caspase-3 of 1.37 minutes under aerobic conditions, while inhibition was negligible in an oxygen-free environment. nih.gov

While direct evidence for this compound derivatives is scarce, the ability of related heterocyclic compounds to modulate caspase activity highlights a potential avenue for the development of novel anti-cancer agents based on this scaffold. The process of apoptosis induction is often a key focus in the evaluation of new cytotoxic compounds. nih.govnih.gov

The biological activity of a compound is often the result of its interaction with and modulation of specific cellular pathways. Computational studies on N-substituted (hexahydro)-1H-isoindole-1,3(2H)-dione derivatives have predicted interactions with key signaling molecules. mdpi.com These predictions suggest that such derivatives may target pathways involving Nuclear Factor kappa-B (NF-κB), which is a crucial regulator of the immune response, inflammation, and cell survival. mdpi.com

The ability of a compound to traverse cellular membranes and interact with intracellular targets is a critical aspect of its mechanism of action. The hydrophobic nature of the isoindole moiety is thought to enhance the ability of its derivatives to cross biological membranes. mdpi.com

Identification and Validation of Molecular Targets for Octahydro-1H-isoindole Derivatives

The identification of specific molecular targets is essential for understanding the mechanism of action of a drug candidate and for its further development. For derivatives of the broader isoindole family, a number of potential molecular targets have been proposed based on computational and experimental studies.

Molecular docking simulations of N-substituted (hexahydro)-1H-isoindole-1,3(2H)-dione derivatives have suggested potential interactions with enzymes such as Cyclooxygenase-2 (COX-2) and Monoamine oxidase B (MAO-B). mdpi.com COX-2 is a key enzyme in the inflammatory pathway and a target for anti-inflammatory drugs, while MAO-B is involved in the metabolism of neurotransmitters and is a target for drugs used in the treatment of neurodegenerative diseases.

For antibacterial isoindole derivatives, DNA gyrase and topoisomerase IV have been identified as potential targets, similar to the mechanism of quinolone antibiotics. The inhibition of these enzymes disrupts bacterial DNA replication, leading to cell death.

Table 3: Predicted Molecular Targets for Related Isoindole Derivatives

| Compound Class | Predicted Molecular Target | Method of Identification | Reference |

| N-substituted (hexahydro)-1H-isoindole-1,3(2H)-dione derivatives | Cyclooxygenase-2 (COX-2) | Molecular Docking | mdpi.com |

| N-substituted (hexahydro)-1H-isoindole-1,3(2H)-dione derivatives | Monoamine Oxidase B (MAO-B) | Molecular Docking | mdpi.com |

| N-substituted (hexahydro)-1H-isoindole-1,3(2H)-dione derivatives | Nuclear Factor NF-kappa-B (NF-κB) | Prediction | mdpi.com |

| Quinolone-isoindole analogues | DNA Gyrase, Topoisomerase IV | Isosteric Analogue Design |

Note: The targets listed are based on computational predictions and studies of related isoindole derivatives. Experimental validation for this compound derivatives is needed.

Structure Activity Relationship Sar Studies of Octahydro 1h Isoindole 4 Carboxylic Acid Derivatives

Impact of Substituent Identity and Position on Biological Potency and Selectivity

The biological potency and selectivity of octahydro-1H-isoindole-4-carboxylic acid derivatives are profoundly influenced by the nature and placement of substituent groups. Research into this scaffold as a proline mimic in ACE inhibitors has revealed critical interactions between the molecule and the enzyme's active site.

One of the most significant findings is the divergent impact of different zinc-binding moieties on the inhibitory activity of these bicyclic structures. In a key study, a striking difference in potency was observed between non-sulfhydryl and sulfhydryl analogues. drugbank.com While non-sulfhydryl derivatives, which typically contain a carboxylate or phosphinate group to chelate the zinc ion in the ACE active site, were found to be equipotent with the proline-based ACE inhibitor enalapril, their sulfhydryl counterparts were essentially inactive. drugbank.com This suggests that the binding orientation of the octahydro-1H-isoindole scaffold may differ from that of simpler proline-containing inhibitors, leading to an unfavorable presentation of the sulfhydryl group for zinc chelation. drugbank.com

The general principles of ACE inhibitor SAR indicate that the N-ring, in this case, the this compound moiety, must contain a carboxylic acid to mimic the C-terminal carboxylate of natural ACE substrates. The hydrophobicity and size of this heterocyclic ring are also crucial for enhancing potency. The replacement of proline with the larger, more hydrophobic octahydroisoindole-1-carboxylic acid has been shown to yield compounds with potency comparable to that of captopril (B1668294) and enalapril. nih.gov

Furthermore, the position of substituents on the bicyclic ring system is critical. For instance, the introduction of an oxo group at the 3-position of the isoindole ring to give octahydro-3-oxoisoindole-1-carboxylic acid can also effectively replace proline in ACE inhibitors, maintaining high potency. nih.gov This indicates that modifications at this position are well-tolerated and can be used to fine-tune the physicochemical properties of the molecule without compromising its binding affinity.

The following interactive table summarizes the impact of different zinc-binding groups on the in vitro ACE inhibitory activity of selected bicyclic amino acid derivatives, highlighting the divergence in potency.

| Bicyclic Amino Acid Scaffold | Zinc-Binding Moiety | Relative Potency |

| Octahydroisoindole-1-carboxylic acid | Non-sulfhydryl (carboxylate) | High |

| Octahydroisoindole-1-carboxylic acid | Sulfhydryl | Inactive |

| Octahydro-3-oxoisoindole-1-carboxylic acid | Non-sulfhydryl (carboxylate) | High |

| Proline (for comparison) | Non-sulfhydryl (carboxylate) | High |

| Proline (for comparison) | Sulfhydryl | High |

This table illustrates the general findings from SAR studies. Specific IC50 values would vary depending on the full structure of the inhibitor.

Influence of Stereochemistry on Molecular Recognition and Efficacy

Stereochemistry plays a pivotal role in the molecular recognition and efficacy of this compound derivatives. The three-dimensional arrangement of atoms in these chiral molecules dictates how they fit into the active site of their biological targets, such as ACE. The enzyme's active site is itself chiral, composed of L-amino acids, and thus exhibits stereoselectivity in its interactions with inhibitors.

For ACE inhibitors incorporating bicyclic amino acids like octahydroisoindole-1-carboxylic acid, the stereochemistry at the multiple chiral centers is a critical determinant of potency. nih.gov The synthesis of these complex molecules often results in a mixture of diastereomers, and their separation and individual biological evaluation are essential to identify the most active stereoisomer. The relative orientation of the carboxylic acid group and the fused ring system must be optimal for effective binding.

While detailed stereochemical SAR data for the 4-carboxylic acid isomer is not extensively published in readily available literature, the principles can be inferred from studies on the closely related octahydroindole-2-carboxylic acid and octahydroisoindole-1-carboxylic acid. For these bicyclic amino acids, specific stereoisomers have been shown to be significantly more potent as ACE inhibitors than others. nih.gov This highlights the precise geometric requirements for optimal interaction with the enzyme. It is the specific arrangement of the key binding groups in space that allows for the most favorable interactions with the amino acid residues in the ACE active site.

The following interactive table conceptualizes the importance of stereochemistry on biological activity.

| Compound | Stereoisomer | Biological Efficacy | Rationale |

| Octahydroisoindole-based ACE Inhibitor | Isomer A | High | Optimal 3D orientation of key binding groups for receptor fit. |

| Octahydroisoindole-based ACE Inhibitor | Isomer B | Low | Suboptimal 3D arrangement leading to steric hindrance or poor binding interactions. |

| Octahydroisoindole-based ACE Inhibitor | Isomer C | Moderate | Partial fit in the binding pocket, allowing for some interaction but not maximal efficacy. |

| Octahydroisoindole-based ACE Inhibitor | Racemic Mixture | Variable | The overall activity is an average of the activities of the constituent stereoisomers. |

This table is a conceptual representation of the influence of stereochemistry on efficacy.

Design Principles for Optimizing Bioactivity

Based on the SAR studies of this compound and related bicyclic amino acid derivatives, several key design principles have emerged for optimizing their bioactivity, particularly as ACE inhibitors:

Incorporate a Proline-Mimicking Bicyclic Scaffold: The this compound core serves as a conformationally restricted and hydrophobic mimic of the proline residue found in many potent ACE inhibitors. This bicyclic system can enhance binding affinity.

Select the Appropriate Zinc-Binding Group: For this class of bicyclic inhibitors, non-sulfhydryl zinc-binding groups, such as a carboxylate, are essential for high potency. Sulfhydryl-containing analogues have been shown to be inactive, likely due to an unfavorable binding orientation. drugbank.com

Control Stereochemistry: The synthesis must be designed to produce the optimal stereoisomer, as the biological activity of these derivatives is highly dependent on the three-dimensional arrangement of the atoms. The precise spatial orientation of the carboxylic acid and other key functional groups is critical for effective molecular recognition by the target enzyme. nih.gov

Utilize Conformational Restriction to an Advantage: The inherent rigidity of the bicyclic scaffold should be exploited to pre-organize the molecule in a bioactive conformation, thereby minimizing the entropic cost of binding.

Optimize Substituents on the Bicyclic Ring: The introduction of substituents, such as an oxo group at the 3-position of the isoindole ring, can be used to modulate the physicochemical properties of the molecule without loss of potency. nih.gov This allows for the fine-tuning of parameters like solubility and metabolic stability.

By adhering to these design principles, medicinal chemists can rationally design and synthesize novel this compound derivatives with improved biological potency and selectivity for their intended targets.

Octahydro 1h Isoindole 4 Carboxylic Acid As a Building Block and Privileged Scaffold

Application in the Synthesis of Complex Organic Molecules

The synthesis of the octahydro-1H-isoindole core is a critical step in its application as a building block. While literature specifically detailing the synthesis of the unsubstituted octahydro-1H-isoindole-4-carboxylic acid is limited, methods for producing closely related derivatives, such as 3-oxo-hexahydro-1H-isoindole-4-carboxylic acid, provide insight into the construction of this bicyclic system.

A key synthetic strategy involves a structure-based design and synthesis pathway to create hexahydroisoindole-based molecules. acs.org For instance, the synthesis of various derivatives of 3-oxo-hexahydro-1H-isoindole-4-carboxylic acid has been achieved, yielding racemic but diastereopure products with an exo configuration. acs.org These scaffolds can be further modified, for example, by converting the carboxylic acid to a nitrile group through an amidation/dehydration sequence. acs.org

The synthesis of other isomers, such as trans-fused octahydroisoindole-1-carboxylic acids, has been accomplished using precursors like cis-cyclohexane-1,2-dicarboxylic anhydride (B1165640). researchgate.net These methods often employ key reactions like the Strecker reaction to introduce the amino acid functionality, demonstrating the chemical strategies available for building the octahydroisoindole (B159102) framework. researchgate.net

Role as a Key Intermediate in Pharmaceutical Synthesis (e.g., Perindopril, Trandolapril Precursors)

Bicyclic proline analogues are crucial intermediates in the synthesis of several pharmaceuticals, most notably Angiotensin-Converting Enzyme (ACE) inhibitors. However, the specific compound this compound is not reported as a direct precursor in the synthesis of major ACE inhibitors like Perindopril or Trandolapril.

The key intermediate for these drugs is a different bicyclic isomer, (2S,3aR,7aS)-octahydro-1H-indole-2-carboxylic acid. nih.govgoogle.com Although both are bicyclic amino acid analogues, the difference in their core structure (indole vs. isoindole) and the position of the carboxylic acid group are significant.

While the this compound scaffold is not used for Perindopril or Trandolapril, other derivatives of the octahydro-1H-isoindole core have been explored for different therapeutic applications. For example, derivatives of octahydro-1H-isoindole-1-carboxylic acid have been investigated as potential antihypertensive agents. This highlights the broader interest in the octahydroisoindole framework in pharmaceutical research, even if the 4-carboxylic acid isomer is not involved in the synthesis of the aforementioned ACE inhibitors.

Scaffold Design for Conformationally Constrained Peptidomimetics and Drug Candidates

The rigid structure of the octahydro-1H-isoindole core makes it an excellent scaffold for designing conformationally constrained peptidomimetics. acs.orgacs.org Restricting the flexibility of a peptide-like molecule can enhance its binding affinity and selectivity for a biological target by reducing the entropic penalty upon binding. nih.gov

A significant application of this concept is seen in the development of inhibitors for prolyl oligopeptidase (POP), an enzyme implicated in neurological disorders. Researchers have utilized a derivative, 3-oxo-hexahydro-1H-isoindole-4-carboxylic acid, as a chiral bicyclic scaffold to design potent and selective POP inhibitors. acs.orgacs.org